
2-(Pyridin-3-ylmethyl)pyridine
Overview
Description
2-(Pyridin-3-ylmethyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of two pyridine rings connected by a methylene bridge at the 3-position of one pyridine ring and the 2-position of the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 3-pyridylmethyl chloride with 2-pyridylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions and to ensure high yield.
Another method involves the condensation of 3-pyridylmethanol with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced waste. For example, the reaction of 3-pyridylmethyl chloride with 2-pyridylmagnesium bromide can be adapted to a continuous flow system, where the reagents are continuously fed into a reactor and the product is continuously collected.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylene bridge can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Pyridine N-oxides
Reduction: Dihydropyridine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-(Pyridin-3-ylmethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Coordination Chemistry: The compound serves as a ligand in the synthesis of metal complexes, which are studied for their catalytic and electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
In materials science, the compound’s electronic properties are exploited to develop materials with specific conductivity or optical characteristics. The interaction of the compound with metal ions in coordination chemistry can lead to the formation of complexes with unique catalytic properties.
Comparison with Similar Compounds
2-(Pyridin-3-ylmethyl)pyridine can be compared with other similar compounds such as:
2-(Pyridin-2-ylmethyl)pyridine: Similar structure but with the methylene bridge at the 2-position of both pyridine rings. This compound may exhibit different reactivity and binding properties due to the different positioning of the methylene bridge.
2-(Pyridin-4-ylmethyl)pyridine: Similar structure but with the methylene bridge at the 4-position of one pyridine ring. This compound may have different electronic properties and applications.
2-(Pyridin-3-yl)pyrimidine: Contains a pyrimidine ring instead of a second pyridine ring. This compound may have different biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and metal ions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXQYNLVCBLWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597481 | |
| Record name | 2-[(Pyridin-3-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128802-93-7 | |
| Record name | 2-[(Pyridin-3-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


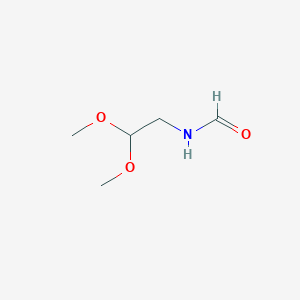
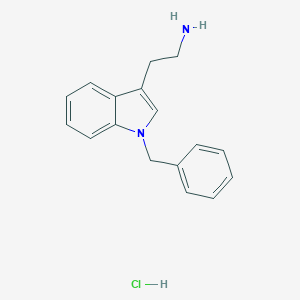
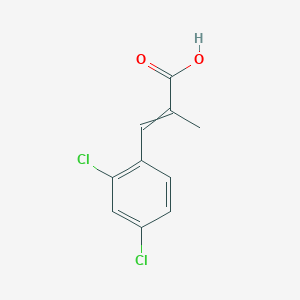


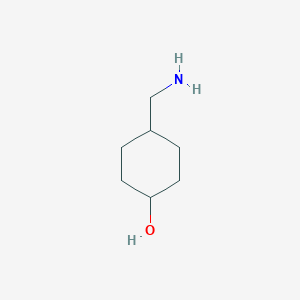
![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)
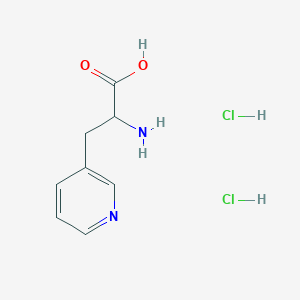
![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)



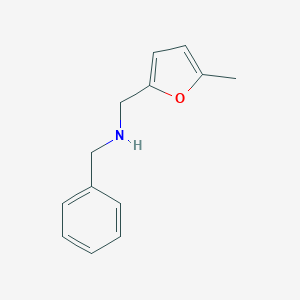
![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)
